molecular formula C11H18N2O2 B15217690 2-(5-Methoxy-1-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)ethanol

2-(5-Methoxy-1-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)ethanol

Cat. No.: B15217690
M. Wt: 210.27 g/mol
InChI Key: GXGMFWHSTGJIIE-UHFFFAOYSA-N
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Description

2-(5-Methoxy-1-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)ethanol is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methoxy-1-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)ethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methoxy-1-methyl-1,2,3,4-tetrahydrobenzimidazole with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction of the imidazole ring can yield dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.

Major Products Formed

    Oxidation: Formation of 5-methoxy-1-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2-carboxylic acid.

    Reduction: Formation of 2-(5-methoxy-1-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)ethanol derivatives.

    Substitution: Formation of various substituted benzimidazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(5-Methoxy-1-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-2-methyl-1H-benzimidazole
  • 2-Methoxy-1-methyl-1H-benzimidazole
  • 5-Methoxy-1-methyl-1H-benzimidazole

Uniqueness

2-(5-Methoxy-1-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)ethanol is unique due to its specific substitution pattern and the presence of the ethanol group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds.

Properties

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

2-(5-methoxy-1-methyl-4,5,6,7-tetrahydrobenzimidazol-2-yl)ethanol

InChI

InChI=1S/C11H18N2O2/c1-13-10-4-3-8(15-2)7-9(10)12-11(13)5-6-14/h8,14H,3-7H2,1-2H3

InChI Key

GXGMFWHSTGJIIE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CC(CC2)OC)N=C1CCO

Origin of Product

United States

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